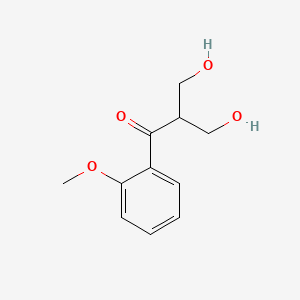

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

Description

Properties

CAS No. |

648416-52-8 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O4/c1-15-10-5-3-2-4-9(10)11(14)8(6-12)7-13/h2-5,8,12-13H,6-7H2,1H3 |

InChI Key |

LCYKTMOMPFBKGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable nucleophile, followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have biological activity, making it useful in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural and Functional Differences

Functional Group Impact on Properties

- Hydroxyl vs. Methoxy Groups: The hydroxyl groups in 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one enhance polarity and water solubility compared to methoxy-substituted analogs like Adlerone.

- Methylamino vs. Hydroxymethyl: Cathinone derivatives (e.g., 2-MeOMC) with methylamino substituents exhibit psychoactive properties, unlike the target compound, which lacks nitrogen-based functional groups .

Pharmacological and Industrial Relevance

Biological Activity

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one, also known by its CAS number 648416-59-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is C12H16O5, with a molecular weight of approximately 240.252 g/mol. The compound features a hydroxymethyl group and a methoxyphenyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O5 |

| Molecular Weight | 240.252 g/mol |

| CAS Number | 648416-59-5 |

Anticancer Properties

Recent studies have highlighted the potential of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines.

- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through the activation of intrinsic pathways. This involves phosphatidylserine flipping, cytochrome c release, and caspase activation, leading to programmed cell death .

- Inhibition of Cell Invasion : Studies suggest that related compounds can disrupt pathways involved in cell invasion, such as the FAK/Paxillin pathway, thereby reducing metastatic potential in tumor cells .

- DNA Intercalation : Some analogs have demonstrated the ability to intercalate within DNA, forming adducts that may contribute to their cytotoxic effects .

Research Findings

Several studies have reported on the biological activity of compounds structurally related to 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one:

- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this one have shown IC50 values ranging from 0.20 μM to over 10 μM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) .

- Selectivity for Cancer Cells : Research indicates that these compounds exhibit preferential toxicity towards cancer cells compared to normal cells, suggesting a potential for reduced side effects in clinical applications .

Case Studies

In a notable case study involving a related compound, researchers found significant cytotoxic effects against several human cancer cell lines with IC50 values ranging from 4.53 μM to 16.79 μM. These findings underscore the importance of further investigating the biological activities of compounds like 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one for their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.